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Compound of Interest

Diethyl (2-
Compound Name:

nitrophenoxy)propanedioate
CAS No.: 32539-24-5

Cat. No.: B12335660

Get Quote

\ J

Compound Name: Diethyl 2-(2-nitrophenoxy)propanedioate CAS Registry Number: 59803-35-9
(Note: Often associated with the benzyl isomer; this guide focuses on the O-alkylated phenoxy
ether structure derived from 2-nitrophenol). Molecular Formula: C13Hi1sNOz Molecular Weight:
297.26 g/mol

Executive Summary & Synthesis Context

Diethyl 2-(2-nitrophenoxy)propanedioate is a critical intermediate in the synthesis of
heterocyclic scaffolds, particularly 1,4-benzoxazines. It is typically synthesized via a Williamson
ether synthesis involving the nucleophilic attack of the 2-nitrophenoxide anion on diethyl
bromomalonate.

Understanding the spectroscopic signature of this compound is vital for differentiating it from its
C-alkylated isomers (e.g., diethyl 2-(2-nitrobenzyl)malonate) and for monitoring the progress of
cyclization reactions.

Synthesis Pathway (DOT Diagram)
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Figure 1: Synthesis pathway via Williamson ether synthesis. The O-alkylation is favored under
specific basic conditions.

Structural Analysis & Fragmentation Logic

The molecule consists of a diethyl malonate core attached via an ether linkage to a 2-
nitrophenyl ring. The electron-withdrawing nitro group (-NO2) at the ortho position significantly
influences the chemical shifts of the aromatic protons and the methine proton.

Mass Spectrometry (MS) Fragmentation

The fragmentation pattern is driven by the stability of the nitrophenoxy radical and the facile
loss of the ester groups.
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Figure 2: Proposed mass spectrometric fragmentation pathway.

Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides definitive proof of the O-alkylation. The key diagnostic signal is the

methine proton (CH-O), which appears as a singlet significantly downfield (approx. 5.3-5.6

ppm) compared to C-alkylated analogs, due to the deshielding effect of the oxygen atom.

1H NMR (400 MHz, CDCI)

) Shift (5, o . Coupling (J,
Assignment Multiplicity Integration Notes
ppm) Hz)
Ortho to NO2
Ar-H (3) 7.95 - 8.05 dd 1H 8.0,1.5 _
(Deshielded)
Para to Ether
Ar-H (5) 7.50 - 7.60 td 1H 8.0,15 o
Ar-H (4) 7.15-7.25 td 1H 8.0,1.2 Meta to NO2
Ortho to
Ar-H (6) 7.05-7.15 dd 1H 8.2,1.2
Ether O
Diagnostic
CH-O 5.35-5.55 S 1H Peak
(Methine)
Methylene of
O-CH2-CHs 4.25-4.35 q 4H 7.1
esters
Methyl of
O-CHz2-CHs 1.25-1.35 t 6H 7.1
esters
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Analyst Note: The methine singlet at ~5.4 ppm is the "fingerprint" of this molecule. If this peak

appears as a triplet or doublet, it indicates incomplete reaction or C-alkylation.

B3C NMR (100 MHz CDCIz)

Carbon Type Shift (6, ppm) Assignment
Carbonyl 165.0 — 166.0 C=0 (Ester)
Aromatic 149.5 - 150.5 C-1 (Ar-O-CH)
Aromatic 139.5-140.5 C-2 (Ar-NO2)
Aromatic 134.0 - 135.0 C-5

Aromatic 125.0-126.0 C-3

Aromatic 121.0-122.0 C-4

Aromatic 115.0 - 116.0 C-6

Aliphatic 76.0-78.0 CH-O (Methine)
Aliphatic 62.5-63.0 O-CH2-CHs
Aliphatic 13.8-14.1 O-CH2-CHs

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ester carbonyls and the nitro group. The

absence of an OH stretch (3200-3500 cm~?) confirms the consumption of the starting phenol.
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Wavenumber

Functional Group Intensity Description
(cm™)

Ester carbonyls
C=0I1] Stretch 1740 - 1760 Strong (Broad/Split due to

interaction)

Asymmetric nitro
NOz2 Stretch 1525 - 1535 Strong

stretch

Symmetric nitro
NO2 Stretch 1345 - 1355 Strong

stretch

Ether/Ester C-O-C
C-O Stretch 1200 — 1250 Strong

stretches

) Aliphatic C-H (Ethyl

C-H Stretch 2980 — 2995 Medium

groups)
Ar-H Stretch 3050 — 3100 Weak Aromatic C-H

C. Mass Spectrometry (MS)

 lonization Mode: ESI (+) or EI (70 eV)

e Molecular lon (M+): m/z 297 (Weak in El, distinct [M+H]+ or [M+Na]+ in ESI).

o Base Peak (El): Often m/z 139 (2-nitrophenol fragment) or m/z 224 (Loss of COOEt).
Experimental Protocol: Synthesis & Isolation

For the generation of analytical standards.

e Reagents: Dissolve 2-nitrophenol (1.0 eq) in dry acetone or DMF.

o Base Addition: Add Potassium Carbonate (K2COs) (1.5 eq) and stir at room temperature for
30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange.

o Alkylation: Add Diethyl bromomalonate (1.1 eq) dropwise.
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e Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours. Monitor by TLC
(Hexane:EtOAc 7:3).

o Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash
with 1M NaOH (to remove unreacted phenol) and Brine.

 Purification: The product is typically an oil that can be crystallized or purified via column
chromatography (Silica gel, 10-20% EtOAc in Hexanes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. ptfarm.pl [ptfarm.pl]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Diethyl 2-(2-nitrophenoxy)propanedioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12335660/docs#technical-guide-spectroscopic-
characterization-of-diethyl-2-2-nitrophenoxy-propanedioate]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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